3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the incorporation of fluorine atoms into piperazine or piperidine derivatives. In the first paper, versatile synthetic strategies were developed to introduce fluorine into ligands, resulting in novel series of 4-fluoropiperidines and 3-fluoro-4-aminopiperidines, as well as piperazine and piperidine derivatives with fluorinated propyl linkers . These methods could potentially be adapted for the synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid by incorporating the appropriate pyridinyl and propanoic acid components.
Molecular Structure Analysis
The molecular structure of compounds with piperazine rings is significant due to the ring's influence on the compound's basicity and pharmacokinetics. The introduction of fluorine atoms, as seen in the compounds studied, can significantly reduce the pKa, which in turn affects the compound's absorption and bioavailability . This information is relevant to the analysis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid, as the trifluoromethyl group would likely have a similar impact on its properties.
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are not explicitly detailed in the provided papers. However, the fluorination of piperazine compounds is highlighted as a key step in modifying their chemical reactivity and interaction with biological targets . The presence of phosphonic acid groups in related compounds, such as (4-phosphono-piperazin-1-yl) phosphonic acid, suggests that these compounds can form protective films on metal surfaces, indicating a potential for surface interaction or complexation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by the presence of fluorine and phosphonic acid groups. Fluorination lowers the basicity of the compounds, which has a dramatic and beneficial influence on oral absorption . The phosphonic acid derivatives, such as those studied in the second paper, show an ability to adsorb onto metal surfaces, reducing corrosion rates in a sodium chloride media . These properties are indicative of the potential behavior of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid in biological and chemical systems.
Scientific Research Applications
Metabolic Pathways and Drug Metabolism
Flumatinib, a tyrosine kinase inhibitor with a similar chemical structure, undergoes various metabolic processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. The presence of trifluoromethyl and pyridine groups in compounds like flumatinib aids in amide bond cleavage, forming metabolites including carboxylic acid and amine (Gong, Chen, Deng, & Zhong, 2010).
Antimicrobial and Antifungal Properties
Pyridine derivatives, similar to the queried compound, exhibit antimicrobial and antifungal activities. These derivatives are synthesized and evaluated for their effectiveness against various strains of bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011).
Synthesis and Structure Identification
The synthesis of related compounds involves multiple steps including protection, reaction with ethyl 3-bromopropanoiate, deprotection, and hydrolysis, resulting in high yields. Such methodologies are crucial for the synthesis of derivatives containing a 4-piperazinyl quinoline ring (Sui-qing, 2010).
Novel Applications in Insecticides
Compounds based on the 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine scaffold, which share similarities with the queried compound, have been designed and synthesized for use as insecticides. These compounds exhibit growth-inhibiting and larvicidal activities against armyworm, suggesting a novel mode of action for insect control (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Dopamine Receptor Antagonists
Similar compounds have been developed as potential antipsychotic agents, particularly as dopamine D4 receptor antagonists. Their pharmacokinetics have been studied extensively in human plasma and urine, highlighting their potential in psychiatric medication (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Safety And Hazards
properties
IUPAC Name |
3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c14-13(15,16)10-1-2-11(17-9-10)19-7-5-18(6-8-19)4-3-12(20)21/h1-2,9H,3-8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJZDCULOBDBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid |
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